REACTION_CXSMILES
|
ClC(OC(Cl)(Cl)Cl)=O.C(O[C:14]([NH:16][C:17]1[C:22]([C:23]([OH:25])=[O:24])=[CH:21][N:20]=[CH:19][CH:18]=1)=[O:15])(C)(C)C>O1CCOCC1>[NH:16]1[C:17]2[CH:18]=[CH:19][N:20]=[CH:21][C:22]=2[C:23](=[O:24])[O:25][C:14]1=[O:15]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=CC=NC=C1C(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 4 h under nitrogen atmosphere
|
Duration
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4 h
|
Type
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TEMPERATURE
|
Details
|
The solution was cooled
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Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized by ether
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(OC(C2=C1C=CN=C2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.92 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |